molecular formula C22H12F6O6S2 B164465 (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) CAS No. 128575-34-8

(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)

Cat. No. B164465
CAS RN: 128575-34-8
M. Wt: 550.5 g/mol
InChI Key: OYJLCOSEYYZULE-UHFFFAOYSA-N
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Description

(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) is a chiral compound that has been widely used in organic chemistry as a chiral auxiliary agent. This compound has a unique structure that allows it to induce chirality in other molecules, making it an important tool for synthesizing enantiomerically pure compounds.

Scientific Research Applications

  • Catalysis and Ligand Synthesis : A study by Mariz et al. (2008) introduced a bis-sulfoxide with a binaphthyl backbone as a chiral ligand in late-transition metal catalysis. This ligand, known as p-tol-BINASO, derived from 1,1'-binaphthalene-2,2'-diyl-bis-(p-tolylsulfoxide), shows excellent reactivity and selectivity in the asymmetric 1,4-addition of arylboronic acids to cyclic α,β-unsaturated ketones and esters (Mariz et al., 2008).

  • Resolution of Optical Isomers : Tamai et al. (1990) used (R)-2-aminobutanol for the resolution of optical isomers of 1,1'-binaphthalene-2,2'-diyl hydrogen phosphate, providing a practical route to highly pure enantiomers of 2,2'-dihydroxy-1,1'-binaphthalene (Tamai et al., 1990).

  • Synthesis of Derivatives and Ligands : Liu et al. (2003) reported an economic and practical method for preparing enantiomerically pure [1,1'-binaphthalene]-2,2'-diols, using a specific resolving agent to achieve high yields of enantiomerically pure products (Liu et al., 2003).

  • Applications in Organometallic Chemistry : Russell et al. (2009) synthesized and characterized two binaphthyl trisilanes, with reactions involving 2,2'-dilithio-1,1'-binaphthyl and other compounds. These compounds are significant in the study of organometallic structures (Russell et al., 2009).

  • Hydroformylation Catalysts : Herrmann et al. (1995) developed new efficient water-soluble catalysts for two-phase olefin hydroformylation using BINAS-Na, a compound derived from 1,1'-binaphthalene-2,2'-diyl. This catalyst showed high activities and productivities in the hydroformylation of propene (Herrmann et al., 1995).

  • Crystal Structure Analysis : Rüffer and Bräuer (2007) prepared and determined the crystal structure of (R)-Diethyl N,N′-[1,1′-binaphthalene]-2,2′-bis(oxamate), contributing to the understanding of molecular structures and interactions in such compounds (Rüffer & Bräuer, 2007).

  • Asymmetric Hydrogenation in Water : Wan and Davis (1993) reported the synthesis of sulfonated 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (binap) and its application in asymmetric hydrogenation in water, highlighting its potential in green chemistry applications (Wan & Davis, 1993).

Safety and Hazards

Trifluoromethanesulfonimide, a related compound, is classified as Acute Tox. 3 Oral, Aquatic Chronic 3, and Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

[1-[2-(trifluoromethylsulfonyloxy)naphthalen-1-yl]naphthalen-2-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F6O6S2/c23-21(24,25)35(29,30)33-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)34-36(31,32)22(26,27)28/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJLCOSEYYZULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155257
Record name Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester
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Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128544-05-8, 128575-34-8, 126613-06-7
Record name (S)-BINOL bis(triflate)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl
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Record name (R)-2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester
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Record name Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diyl ester, stereoisomer
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diyl ester
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-[1,1'-binaphthalene]-2,2'-diyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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